3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Description
3-Nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (hereafter referred to as Compound 3h) is a 5-nitroisatin-based benzohydrazide derivative synthesized via condensation of 5-nitroisatin with 3-nitrobenzohydrazide. It exhibits a yellow solid morphology, a melting point of 275.2°C, and a high synthesis yield of 92% . Structural characterization via IR, NMR, and elemental analysis confirms its hydrazone linkage and nitro-substituted aromatic rings. Compound 3h is primarily studied as a cyclin-dependent kinase 2 (CDK2) inhibitor, with molecular docking studies indicating strong interactions with the ATP-binding pocket of CDK2, mediated by hydrogen bonds and hydrophobic contacts .
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-14(9-4-3-5-10(8-9)19(22)23)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZAODFZWKZIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. Methanesulfonic acid (MsOH) is often used as the catalyst, and the reaction is performed in methanol (MeOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, while oxidation can lead to various oxidized derivatives.
Scientific Research Applications
3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves its interaction with cellular components, leading to apoptosis in cancer cells. The compound induces apoptosis through mitochondrial membrane potential disruption, DNA fragmentation, and activation of apoptotic pathways . It targets specific molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Derivatives of 5-Nitroisatin-Based Benzohydrazides
Several analogs of Compound 3h have been synthesized, differing in substituent groups on the benzohydrazide moiety. Key examples include:
Key Observations :
- Substituent Effects on Thermal Stability: Nitro groups (3h) reduce melting points compared to amino (3f) or trifluoromethyl (2b) groups, suggesting weaker intermolecular forces due to electron-withdrawing nitro effects .
- Biological Activity: The 3-nitro group in 3h enhances CDK2 binding affinity over 3-amino (3f), as predicted by docking scores . Conversely, 3,4,5-trimethoxy substitution (5t) shifts activity toward broad-spectrum cytotoxicity, likely due to improved membrane permeability .
Pharmacological and Pharmacokinetic Profiles
CDK2 Inhibition and Binding Affinity
Compound 3h stabilizes the CDK2 complex via hydrogen bonds with Glu81 and Leu83 and π-π stacking with Phe82 . Comparatively, 3f (3-amino analog) forms additional hydrogen bonds with Asp86, but its bulkier amino group may sterically hinder deeper binding pocket penetration, reducing efficacy .
ADMET and Solubility
ADMET analysis of 3h and analogs reveals:
- LogP Values : 3h (logP ~3.2) exhibits higher lipophilicity than 3f (logP ~2.1), correlating with lower aqueous solubility .
- Toxicity: Nitro-substituted derivatives (e.g., 3h) show moderate hepatotoxicity risks (Benigni rule alerts), whereas amino analogs (3f) have lower toxicity profiles .
- Metabolism : Cytochrome P450 isoforms (CYP3A4) metabolize 3h more rapidly than 2b (trifluoromethyl), suggesting shorter half-lives .
Comparison with Non-CDK2-Targeting Analogs
- InhA Inhibition : 3-Nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide (unrelated to CDK2) demonstrates superior binding to Mycobacterium tuberculosis InhA (binding affinity: -9.18 kcal/mol) compared to isoniazid (-7.10 kcal/mol), highlighting the nitro group's role in enhancing target engagement .
- Anti-inflammatory Activity : 2-Hydroxy-N'-(2-oxoindol-3-ylidene)benzohydrazide derivatives (e.g., VIIc) show COX-2 inhibition (docking score: -12.3 kcal/mol), outperforming celecoxib (-10.1 kcal/mol). Electron-withdrawing nitro groups are less favorable here, as methoxy or hydroxy groups improve anti-inflammatory activity .
Biological Activity
3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14N4O3
- Molecular Weight : 310.31 g/mol
- IUPAC Name : this compound
Pharmacological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-cancer and antimicrobial agent.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis via caspase activation |
| HeLa | 12.5 | ROS generation |
| A549 | 18.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using a xenograft model. The results showed a significant reduction in tumor size compared to control groups.
Study 2: Antimicrobial Effectiveness
Another study assessed the antimicrobial effectiveness of this compound against multi-drug resistant bacterial strains. The findings indicated that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing 3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. A validated method involves reacting substituted benzohydrazides with isatin derivatives under acidic catalysis. For example, derivatives of similar hydrazides (e.g., quinoline-4-carbohydrazides) are synthesized by refluxing 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatins in ethanol containing glacial acetic acid (10 mL) at 80°C for 6–8 hours . Optimization includes adjusting stoichiometry (1:1.5 molar ratio of hydrazide to isatin), solvent choice (ethanol for solubility and stability), and catalyst concentration (0.5–1% glacial acetic acid) to achieve yields >70%. Purity is confirmed via recrystallization from DMF/water mixtures .
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization employs:
Q. What in vitro assays are used to evaluate its antimicrobial activity, and what are typical results?
Antimicrobial screening follows the agar well diffusion method against Gram-negative (E. coli, K. pneumoniae) and Gram-positive pathogens. Test compounds are dissolved in DMF (25–50 µg/mL) and compared to standard antibiotics (e.g., ciprofloxacin). Activity is quantified via inhibition zone diameters (mm). For related hydrazides, nitro-substituted derivatives exhibit zones of 12–18 mm at 50 µg/mL, with MIC values ranging 6.25–25 µg/mL .
Advanced Research Questions
Q. How do substituents on the benzohydrazide and indole rings influence biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Nitro group at the 3-position (benzohydrazide): Enhances electron-withdrawing effects, improving DNA intercalation and enzyme inhibition (e.g., CDK2 IC₅₀ = 0.8 µM) .
- Halogen substitutions on indole (5-Br, 5-Cl): Increase lipophilicity and membrane permeability, boosting antitubercular activity (MIC = 3.12 µg/mL vs. M. tuberculosis) .
- Methoxy groups: Reduce cytotoxicity but improve solubility (e.g., 5-methoxy derivatives show 50% lower hepatotoxicity than nitro analogs) .
Q. Table 1: Substituent Effects on Cytotoxicity (HeLa Cells)
| Substituent (Indole) | IC₅₀ (µM) | Mechanism |
|---|---|---|
| 5-Nitro | 0.45 | Apoptosis via Bax/Bcl-2 |
| 5-Bromo | 1.2 | Mitochondrial depolarization |
| 5-Methoxy | >10 | Cell cycle arrest (G2/M) |
Q. What in silico tools are used to predict ADMET properties, and what are the key findings?
ADMETlab 2.0 and SwissADME predict:
- Absorption: Moderate intestinal permeability (LogP = 2.1–2.5) but poor aqueous solubility (LogS = -4.5), requiring formulation with cyclodextrins .
- Metabolism: Susceptible to CYP3A4 oxidation; methyl or fluoro substitutions reduce metabolic clearance by 30% .
- Toxicity: Nitro derivatives show moderate hepatotoxicity (probabilistic score = 0.65) but no cardiotoxicity (hERG inhibition IC₅₀ > 30 µM) .
Q. How does this compound induce apoptosis in cancer cells, and what experimental methods validate this?
Mechanistic studies use:
Q. Are there contradictions in reported biological activities, and how can they be resolved?
Discrepancies exist in substituent efficacy. For example, 5-fluoroindole derivatives show potent antibacterial activity in some studies (MIC = 6.25 µg/mL) but weak anticancer effects (IC₅₀ > 20 µM) . Resolution requires context-specific assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
